![molecular formula C21H24N6OS B3015711 (2-(methylthio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049350-06-2](/img/structure/B3015711.png)
(2-(methylthio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials available. Typically, reactions involving the formation of tetrazole rings or the introduction of piperazine groups require specific conditions and catalysts .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on related pyridine and pyrazole derivatives has shown promising antimicrobial activities. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against bacterial and fungal strains, highlighting the potential of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibited good antibacterial and antifungal activity, further indicating the application of such compounds in addressing microbial resistance (Sanjeeva, Narendra, & Venkata, 2022).
Antagonistic and Agonistic Activities
Compounds with structures involving piperazine and related heterocycles have been studied for their interaction with receptors, such as the CB1 cannabinoid receptor. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated potent and selective antagonistic properties, which could be significant in developing treatments targeting the endocannabinoid system (Shim et al., 2002).
Material Science Applications
In the realm of material science, compounds with similar structures have been evaluated for their properties as emitters in thermally activated delayed fluorescence (TADF) devices. For instance, compounds like Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone showed high efficiency and blue emission color in TADF devices, highlighting their potential use in the development of OLED technologies (Kim, Choi, & Lee, 2016).
Mechanism of Action
properties
IUPAC Name |
[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-16-7-9-17(10-8-16)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)18-5-3-4-6-19(18)29-2/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHZWMNBRFKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.